3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol
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Overview
Description
3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol is an organosilicon compound that features a unique combination of silicon, chlorine, and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol typically involves the reaction of 3-chloropropyne with 1,1,3,3-tetramethyldisiloxane in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The silicon atoms can interact with other silicon-containing compounds, leading to the formation of siloxane bonds. These interactions are crucial for its applications in materials science and drug delivery.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: Similar in structure but lacks the silicon atoms.
3-Chloro-3-methyl-1-butyne: Contains a similar alkyne group but differs in the substituents attached to the carbon atoms.
Uniqueness
3-[3-(Chloromethyl)-1,1,3,3-tetramethyldisiloxanyl]prop-2-yn-1-ol is unique due to the presence of both silicon and alkyne functional groups. This combination allows for versatile chemical modifications and applications that are not possible with other similar compounds.
Properties
CAS No. |
61222-29-5 |
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Molecular Formula |
C8H17ClO2Si2 |
Molecular Weight |
236.84 g/mol |
IUPAC Name |
3-[[chloromethyl(dimethyl)silyl]oxy-dimethylsilyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C8H17ClO2Si2/c1-12(2,7-5-6-10)11-13(3,4)8-9/h10H,6,8H2,1-4H3 |
InChI Key |
UMMAUSSSVBVCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)C#CCO |
Origin of Product |
United States |
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